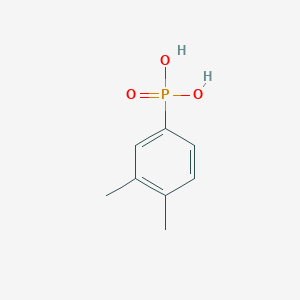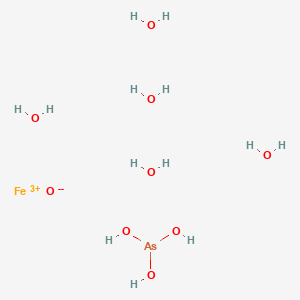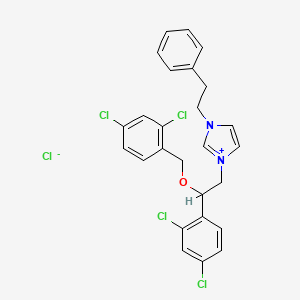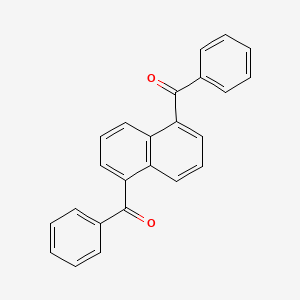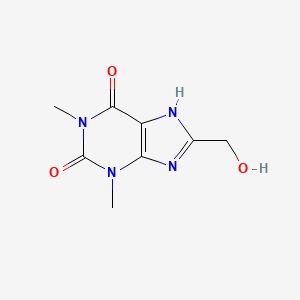
Théophylline, 8-(hydroxyméthyl)-
Vue d'ensemble
Description
Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .
Synthesis Analysis
Theophylline has been studied extensively for its quantification in biological samples . A simple, precise, and accurate high-performance liquid chromatography–ultraviolet method was developed and validated for the quantification of theophylline in rabbit plasma using hydroxyethyl theophylline as an internal standard . Theophylline and its metabolites have also been analyzed in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis
The structural, electronic, optoelectronic, and thermodynamic properties of theophylline have been studied using RHF and DFT methods with the 6-31++G** basis set . Theophylline has also been studied for its metastability, using techniques such as X-ray diffraction and thermogravimetric analysis .Chemical Reactions Analysis
Theophylline has several actions at a cellular level, including inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . Hydroxymethylation is a simple chemical reaction, in which the introduction of the hydroxymethyl group can lead to physical-chemical properties changes and bring several therapeutic advantages .Physical And Chemical Properties Analysis
The physicochemical properties of theophylline hydrate and anhydrous polymorphic forms I and II were evaluated using crystallographic and calorimetric methods . Theophylline’s thermodynamic properties have also been studied .Applications De Recherche Scientifique
Amélioration de la solubilité dans les formulations pharmaceutiques
La théophylline est souvent utilisée dans les formulations pharmaceutiques pour ses effets thérapeutiques. L'amélioration de sa solubilité est cruciale pour une administration efficace des médicaments. Des recherches ont montré que l'utilisation de solvants eutectiques profonds naturels (NADES) purs, binaires et ternaires peut augmenter considérablement la solubilité de la théophylline . Cela a des implications pour le développement de médicaments plus efficaces et à action rapide, en particulier en médecine d'urgence où une biodisponibilité rapide est essentielle.
Conception de médicaments par ordinateur
Des modèles d'apprentissage automatique, en particulier des réseaux neuronaux d'ensemble, ont été utilisés pour prédire la solubilité de la théophylline dans divers solvants . Cette approche informatique aide à la sélection rationnelle des solvants pour la formulation des médicaments, ce qui peut accélérer le processus de conception des médicaments et réduire la nécessité de tests de laboratoire importants.
Gestion des maladies respiratoires
La théophylline est utilisée depuis longtemps pour traiter les affections respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). Elle agit comme un bronchodilatateur, facilitant la respiration en relaxant les voies respiratoires contractées . Son application dans ce domaine reste très importante, en particulier dans la prise en charge des maladies chroniques.
Traitement de l'apnée néonatale
En néonatologie, la théophylline est utilisée pour traiter l'apnée de prématurité, une affection dans laquelle les nourrissons prématurés cessent de respirer pendant de courtes périodes. La théophylline stimule le réflexe respiratoire, réduisant la fréquence et la gravité des épisodes d'apnée .
Solubilisation hydrotrope
La solubilité de la théophylline peut être améliorée en présence d'hydrotropes, qui sont des composés qui augmentent la solubilité des médicaments peu solubles. Des études utilisant des réseaux neuronaux artificiels ont prédit que la théophylline est plus soluble dans l'hydrotrope de salicylate de sodium que dans d'autres hydrotropes . Cette constatation peut conduire à des formulations et des méthodes d'administration des médicaments plus efficaces.
Applications anti-inflammatoires
La théophylline possède des propriétés anti-inflammatoires, qui sont bénéfiques pour traiter les maladies présentant une composante inflammatoire. Son mécanisme implique l'inhibition de la phosphodiestérase, ce qui entraîne une réduction de l'inflammation et une amélioration de la fonction pulmonaire dans des affections telles que l'asthme et la BPCO .
Antagonisme des récepteurs adenosiniques
En tant qu'antagoniste non sélectif des récepteurs adenosiniques, la théophylline a des applications potentielles en neurologie et en cardiologie. En bloquant les récepteurs adenosiniques, elle peut influencer divers processus physiologiques, notamment la neurotransmission et la consommation d'oxygène myocardique .
Applications thérapeutiques potentielles pour le COVID-19
Des études récentes ont exploré l'utilisation de la théophylline dans le traitement du COVID-19. Des études informatiques suggèrent qu'elle pourrait avoir des avantages thérapeutiques en raison de ses effets anti-inflammatoires et bronchodilatateurs, qui pourraient aider à soulager les symptômes chez les patients atteints de COVID-19 .
Mécanisme D'action
Target of Action
Theophylline, also known as 8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, primarily targets the phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . These targets play a crucial role in regulating bronchial smooth muscle tone and inflammatory responses in the respiratory tract .
Mode of Action
Theophylline exerts its therapeutic effects through several mechanisms. It acts as a phosphodiesterase inhibitor , preventing the breakdown of cyclic AMP in smooth muscles, leading to bronchial relaxation and dilation . It also acts as an adenosine receptor antagonist , blocking the action of adenosine, a neurotransmitter that induces sleep, contracts smooth muscles, and relaxes cardiac muscle . This results in enhanced bronchodilation and reduced airway responsiveness to allergens .
Biochemical Pathways
Theophylline’s action on phosphodiesterase enzymes leads to an increase in cyclic AMP levels, potentiating the effects of this important second messenger . This results in relaxation of bronchial smooth muscle and inhibition of inflammatory cell activation, thus reducing airway obstruction and inflammation .
Pharmacokinetics
Theophylline exhibits a high oral bioavailability and is rapidly and completely absorbed in the body . It distributes into fat-free tissues and body water, with about 40% bound to plasma proteins . Theophylline is primarily metabolized in the liver via the cytochrome P450 system, forming active metabolites . It is excreted in the urine, with clearance rates influenced by factors such as age, disease state, and concomitant drug therapy .
Result of Action
Theophylline’s actions result in significant bronchodilation, reducing the symptoms and reversible airflow obstruction associated with chronic asthma and other chronic lung diseases . It also suppresses the response of the airways to stimuli, providing non-bronchodilator prophylactic effects .
Action Environment
Environmental factors can influence theophylline’s action, efficacy, and stability. For instance, the presence of diseases like hepatic cirrhosis, acute pulmonary edema, and cor pulmonale can reduce theophylline clearance . Additionally, the hydroxymethyl derivative of theophylline can enhance the drug’s interaction with the active site and increase its water solubility, improving its pharmacological effects .
Safety and Hazards
Theophylline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may damage the unborn child . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
Orientations Futures
Theophylline has been found to have several immunomodulatory and anti-inflammatory properties, renewing interest in its use in patients with asthma . In the future, theophylline may be used as treatment for bradyarrhythmias after cardiac transplantation, prophylactic medication to reduce the severity of nephropathy associated with intravenous administration of contrast material, therapy for breathing problems during sleep, and treatment for leukemias . Theophylline has also shown promise in inducing remyelination and functional recovery in a mouse model of peripheral neuropathy .
Analyse Biochimique
Biochemical Properties
Theophylline, 8-(hydroxymethyl)-, has several actions at a cellular level, including inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . It also has immunomodulatory and anti-inflammatory properties .
Cellular Effects
Theophylline, 8-(hydroxymethyl)-, has been found to have several effects on various types of cells. It promotes apoptosis in neutrophils in vitro through a reduction in the antiapoptotic protein Bcl-2 . Theophylline also induces apoptosis of T lymphocytes, thus reducing their survival . It has been shown to reduce T cell proliferation and accumulation .
Molecular Mechanism
Theophylline, 8-(hydroxymethyl)-, acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It inhibits all subclasses of phosphodiesterases, enzymes that degrade the intracellular second messenger cyclic adenosine 3’,5’-monophosphate .
Temporal Effects in Laboratory Settings
Theophylline is rapidly absorbed from the gastrointestinal tract when administered in liquid form or as uncoated tablets, with peak concentrations occurring within 1 - 2 hours of a single dose on an empty stomach . The half-life of theophylline in smokers averaged 4.3 hours, significantly shorter than the mean value in nonsmokers (7.0 hours) .
Dosage Effects in Animal Models
In animal models, the dosage of Theophylline, 8-(hydroxymethyl)-, needs to be individualized in each animal and plasma levels of the drug monitored due to its varying reactions . It is used to treat various respiratory diseases in dogs due to its bronchodilator effect .
Metabolic Pathways
In adults, approximately 90% of Theophylline, 8-(hydroxymethyl)-, is metabolized in the liver . Theophylline mainly undergoes 8-hydroxylation to 1,3, dimethyluric acid, 13U, (around 60-80% of parent drug) with N-demethylation to form 1-methylxanthine, 1X (8-24%) and 3-methylxanthine, 3X (5-15%) being the alternative routes .
Transport and Distribution
Theophylline, 8-(hydroxymethyl)-, distributes rapidly into fat-free tissues and body water . 40% is bound to plasma proteins, primarily to albumin, although blood pH values, the plasma protein content, and the administration of concomitant drugs may vary this fraction . Theophylline passes freely across the placenta, into breast milk, and into cerebrospinal fluid .
Propriétés
IUPAC Name |
8-(hydroxymethyl)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11-6-5(9-4(3-13)10-6)7(14)12(2)8(11)15/h13H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKZCOUOKEWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182971 | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-16-5 | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophylline, 8-(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Theophylline, 8-(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


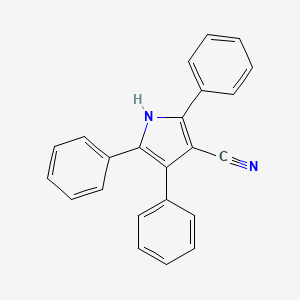
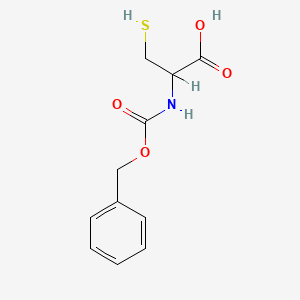
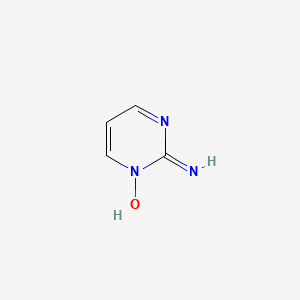

![3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1617055.png)
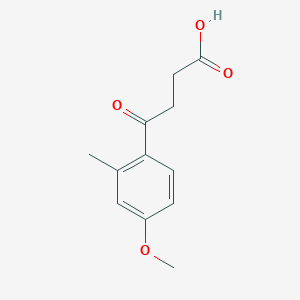
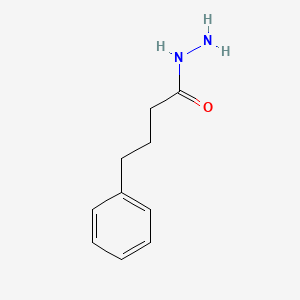
![1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/no-structure.png)
